molecular formula C16H18N6O B2453551 N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide CAS No. 926163-22-6

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

カタログ番号: B2453551
CAS番号: 926163-22-6
分子量: 310.361
InChIキー: HBOUNTQIWPGIHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUNTQIWPGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N5O2S2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 863420-67-1

This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives of tetrazoles have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar functionalities have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cell proliferation in cancer lines
Anti-inflammatoryReduces cytokine production
AntibacterialExhibits activity against Gram-positive bacteria

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide.

  • Antitumor Effects :
    • A study demonstrated that a related tetrazole derivative effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a potential therapeutic role in breast cancer treatment .
  • Anti-inflammatory Properties :
    • In vitro experiments revealed that compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Antimicrobial Activity :
    • Research indicated that certain pyrazole derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrazole structure could enhance antimicrobial properties .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Azide-Alkyne CycloadditionCu(OAc)₂, t-BuOH/H₂O (3:1), RT, 6–8 h75–85
Amide FormationEDC, HOBt, DMF, 0°C→RT, 12 h65–70
PurificationRecrystallization (ethanol)>95% purity

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
A combination of NMR , IR , and HRMS is essential:

  • ¹H/¹³C NMR : Assign peaks for the cyclopropane (δ 0.5–1.5 ppm), tetrazole (δ 8.0–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups. Use deuterated DMSO or CDCl₃ for solubility .
  • IR Spectroscopy : Confirm C≡N (2200–2260 cm⁻¹), C=O (1670–1700 cm⁻¹), and tetrazole C-N (1300–1350 cm⁻¹) stretches .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (B3LYP/6-31G basis set recommended) .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. Table 2: Computational Parameters from Similar Studies

PropertyMethod/Basis SetSoftwareReference
HOMO-LUMODFT/B3LYP/6-31GGaussian 09
DockingLamarckian GAAutoDock Vina

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?

Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement. Address twinning via TWIN/BASF commands .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
  • Data Collection : Optimize crystal quality (e.g., slow evaporation) and collect data at low temperature (100 K) to minimize disorder.

Basic: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for amide coupling; t-BuOH/H₂O (3:1) for cycloadditions .
  • Catalysts : Optimize copper(I) iodide (5–10 mol%) for tetrazole formation .
  • Temperature Control : Perform exothermic steps (e.g., azide reactions) under ice baths.

Advanced: What in silico approaches predict biological activity and toxicity?

Answer:

  • PASS Software : Predict antimicrobial or enzyme inhibitory activity based on structural analogs .
  • ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. nitro groups) with activity trends .

Advanced: How to address challenges in enantiomeric resolution for chiral intermediates?

Answer:

  • Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients.
  • Enzymatic Resolution : Lipase-catalyzed acylations to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation.

Basic: What purification techniques are effective for intermediates?

Answer:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures for polar intermediates .
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (Rf 0.3–0.5) .
  • HPLC : Reverse-phase C18 columns for final compound purification.

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Answer:

  • Core Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance bioactivity .
  • Functional Group Additions : Introduce sulfonamides or thioethers to improve solubility .
  • Bioisosteres : Substitute tetrazole with 1,2,4-triazole to retain activity while altering pharmacokinetics .

Advanced: What analytical workflows validate compound stability under varying conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 7 days.
  • LC-MS Monitoring : Track decomposition products (e.g., hydrolysis of cyano or amide groups) .
  • Kinetic Analysis : Calculate degradation half-life using Arrhenius plots.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。